4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide
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Overview
Description
4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide is a heterocyclic compound that features a piperidine ring fused with a thiane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a thiane-1,1-dione precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process typically starts with the preparation of the piperidine and thiane-1,1-dione intermediates, followed by their coupling under optimized conditions. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane-1,1-dione moiety to a thiane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce a fully saturated thiane ring.
Scientific Research Applications
4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The thiane-1,1-dione moiety can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.
Thiane derivatives: Thiane-1,1-dione and its analogs are structurally related.
Uniqueness
4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide is unique due to the combination of the piperidine and thiane-1,1-dione moieties. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H20BrNO2S |
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Molecular Weight |
298.24 g/mol |
IUPAC Name |
4-piperidin-2-ylthiane 1,1-dioxide;hydrobromide |
InChI |
InChI=1S/C10H19NO2S.BrH/c12-14(13)7-4-9(5-8-14)10-3-1-2-6-11-10;/h9-11H,1-8H2;1H |
InChI Key |
JZZWWWVTQGDHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2CCS(=O)(=O)CC2.Br |
Origin of Product |
United States |
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